Methyl azepane-4-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

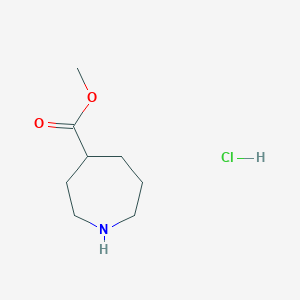

2D Structure

Properties

IUPAC Name |

methyl azepane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTUQTYCQFEQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383132-15-7 | |

| Record name | methyl azepane-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Azepane-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

Methyl azepane-4-carboxylate hydrochloride is a heterocyclic compound of significant interest in the field of drug discovery and development. As a substituted azepane, this molecule serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active agents. The seven-membered saturated nitrogen-containing ring of the azepane moiety offers a flexible yet constrained conformation, which can be pivotal for achieving high-affinity binding to biological targets. The presence of a methyl ester at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings and its implications for drug design and formulation.

Molecular Structure and Chemical Identity

The foundational step in understanding the physicochemical profile of any compound is a thorough characterization of its molecular structure.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71307696&t=l"]; Methyl_azepane_4_carboxylate_hydrochloride; } caption="Chemical Structure of this compound"

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | methyl azepane-4-carboxylate;hydrochloride | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₆ClNO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 193.67 g/mol | --INVALID-LINK--[2] |

| CAS Number | 1383132-15-7 | --INVALID-LINK--[2] |

| Canonical SMILES | COC(=O)C1CCCNCC1.Cl | --INVALID-LINK--[1] |

| InChI Key | BFCUJOACQSXTBK-UHFFFAOYSA-N | --INVALID-LINK--[3] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available and estimated properties of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method/Comments |

| Physical State | Solid | --INVALID-LINK--[4] |

| Melting Point | Estimated: 120-130 °C | Based on the melting point of a structurally related azepane hydrochloride derivative (120.9-126.6 °C). |

| Boiling Point | Data not available | As a salt, it is expected to decompose at high temperatures. |

| Solubility | Expected to be soluble in water. | Amine hydrochlorides are generally water-soluble due to their ionic nature[5][6][7]. |

| pKa | Estimated: 10-11 | Based on the experimental pKa of the parent azepane (11.07)[8]. The electron-withdrawing effect of the ester may slightly lower this value. |

| LogP (predicted) | 0.5 (for the free base) | Calculated value from PubChem[3]. The hydrochloride salt will have a much lower apparent LogP. |

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of these physicochemical properties must follow validated experimental protocols.

Workflow for Physicochemical Characterization

Step-by-Step Methodologies

1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The onset and peak of the endothermic event are recorded as the melting range and melting point, respectively.

-

2. Aqueous Solubility by the Shake-Flask Method (OECD Guideline 105)

-

Principle: This method determines the saturation concentration of a substance in water at a given temperature.

-

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a glass flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant and filter it to remove any suspended particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the aqueous solubility.

-

3. pKa Determination by Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added. The pKa corresponds to the pH at which half of the amine is deprotonated.

-

Procedure:

-

Accurately weigh and dissolve a known amount of this compound in water.

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution with a standardized solution of sodium hydroxide, adding small increments of the titrant.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring, the methyl ester, and the N-H proton (which may be broad and exchangeable). The chemical shifts and coupling patterns will be characteristic of the cyclic structure.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the azepane ring, and the methyl carbon of the ester.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.

-

Expected Absorptions:

-

N-H stretch: A broad absorption band is expected in the region of 2400-3200 cm⁻¹ for the ammonium salt.

-

C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹.

-

C-H stretch (alkane): Absorptions in the 2850-3000 cm⁻¹ region.

-

Stability and Degradation

Understanding the stability of a compound is crucial for its handling, storage, and formulation into a final drug product.

Storage and Handling:

-

This compound should be stored in a well-closed container, protected from moisture and light.[9]

-

Recommended storage is often under an inert atmosphere at refrigerated temperatures (2-8°C).[9]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development.

-

Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield azepane-4-carboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Stability: The susceptibility to oxidation should be evaluated, although there are no obvious functionalities that are highly prone to oxidation.

-

Photostability: The compound should be exposed to light of controlled wavelength and intensity to assess its photolytic stability.

-

Thermal Stability: The compound's stability at elevated temperatures should be determined to define appropriate storage and handling conditions.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is paramount for its effective utilization. This guide has provided a comprehensive overview of its chemical identity, key physicochemical parameters, and the experimental methodologies for their determination. While some experimental data for this specific compound are not publicly available, estimations based on structurally related analogs and established chemical principles provide a solid foundation for researchers. Further studies to experimentally determine the melting point, solubility profile, and a detailed analysis of its solid-state properties would be highly beneficial for its application in drug development. As the quest for novel therapeutics continues, a deep understanding of such fundamental molecular characteristics will remain a cornerstone of successful drug discovery.

References

- 1. This compound | C8H16ClNO2 | CID 71307696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. covethouse.eu [covethouse.eu]

An In-Depth Technical Guide to the Synthesis of Methyl azepane-4-carboxylate hydrochloride

Introduction

Methyl azepane-4-carboxylate hydrochloride is a pivotal building block in contemporary medicinal chemistry and drug development. As a saturated seven-membered heterocyclic scaffold, the azepane ring system offers a three-dimensional architecture that is increasingly sought after for its potential to access novel chemical space and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles, offering both strategic insights and detailed, actionable protocols.

Strategic Approaches to the Azepane Core

The synthesis of the azepane ring presents a unique set of challenges due to the entropic unfavorability of forming a seven-membered ring. However, several robust strategies have been developed to overcome these hurdles. This guide will focus on three principal and field-proven pathways:

-

Catalytic Hydrogenation of Pyridine Precursors: A direct and atom-economical approach leveraging readily available pyridine derivatives.

-

Dieckmann Condensation: A classic and powerful intramolecular cyclization method for constructing the azepan-4-one core, which can be further functionalized.

-

Ring Expansion of Piperidine Scaffolds: An innovative strategy that builds upon the more readily accessible six-membered piperidine ring.

Each of these pathways offers distinct advantages and is suited to different starting materials and strategic considerations in a broader synthetic campaign.

Pathway I: Catalytic Hydrogenation of Pyridine-4-Carboxylic Acid

This pathway is arguably one of the most direct routes to the azepane-4-carboxylic acid core, which can then be esterified. The strategy hinges on the complete saturation of the pyridine ring of isonicotinic acid (pyridine-4-carboxylic acid).

Conceptual Framework

The aromaticity of the pyridine ring necessitates forceful reduction conditions. Catalytic hydrogenation using platinum group metals under acidic conditions and hydrogen pressure is the method of choice. The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction.

Logical Workflow for Pathway I

Caption: Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Synthesis of Azepane-4-carboxylic Acid

-

Reactor Setup: To a high-pressure hydrogenation vessel, add pyridine-4-carboxylic acid (1.0 eq) and a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%).[1][2]

-

Solvent Addition: Add glacial acetic acid as the solvent.[1]

-

Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the vessel with hydrogen gas to 50-70 bar.[1]

-

Reaction: Stir the mixture at room temperature for 6-10 hours.[1]

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue, azepane-4-carboxylic acid, can be used in the next step, often without further purification.

Pathway II: Dieckmann Condensation of Pimelic Acid Derivatives

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][4] This pathway is particularly useful for constructing the azepan-4-one ring, which serves as a versatile intermediate.

Conceptual Framework

The synthesis commences with a suitably N-protected derivative of pimelic acid. The diester of this acid is then subjected to a strong base to induce intramolecular cyclization, forming an N-protected 4-oxo-azepane-3-carboxylate. Subsequent hydrolysis and decarboxylation yield the desired N-protected azepan-4-one. The protecting group is then removed, and the ketone can be further manipulated if necessary before proceeding to the final product. For the synthesis of Methyl azepane-4-carboxylate, a more direct route from a modified pimelate is required.

Logical Workflow for Pathway II

Caption: Synthesis via Dieckmann Condensation.

Experimental Protocol: Synthesis of N-Boc-4-oxoazepane

-

Diester Formation: Convert N-Boc-pimelic acid to its dimethyl or diethyl ester using standard esterification procedures (e.g., methanol/H₂SO₄).

-

Cyclization: To a solution of the N-Boc-pimelic acid diester (1.0 eq) in an anhydrous, non-polar solvent such as toluene, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and quench carefully with a weak acid (e.g., acetic acid). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis followed by decarboxylation (e.g., refluxing with aqueous HCl) to yield N-Boc-4-oxoazepane.

Note: Further steps are required to convert the ketone to the carboxylic acid ester, such as a Wittig reaction followed by ozonolysis or other carbon-carbon bond-forming strategies.

Pathway III: Ring Expansion of N-Boc-4-piperidone

Ring expansion strategies offer an elegant way to construct seven-membered rings from more readily available six-membered precursors.[5][6] The Schmidt reaction or similar rearrangements can be employed for this transformation.

Conceptual Framework

N-Boc-4-piperidone can be reacted with hydrazoic acid in the presence of a strong acid to induce a Schmidt rearrangement, leading to a mixture of lactam regioisomers. The desired N-Boc-azepan-4-one can be isolated from this mixture.

Logical Workflow for Pathway III

Caption: Synthesis via Piperidine Ring Expansion.

Experimental Protocol: Synthesis of N-Boc-azepan-4-one

-

Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq) in a suitable solvent like chloroform or dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C and add sodium azide (NaN₃) (1.1-1.5 eq). Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The resulting regioisomers are then separated by column chromatography to afford the desired N-Boc-azepan-4-one.

Final Steps: Esterification and Hydrochloride Salt Formation

Once azepane-4-carboxylic acid is obtained through one of the aforementioned pathways, the final two steps are the formation of the methyl ester and its conversion to the hydrochloride salt.

Experimental Protocol: Esterification of Azepane-4-carboxylic Acid

A common and effective method for the esterification of amino acids is the use of thionyl chloride in methanol.[7][8]

-

Reaction Setup: Suspend azepane-4-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

Alternatively, trimethylchlorosilane (TMSCl) in methanol can be used as a milder esterification agent.[9][10]

Experimental Protocol: Hydrochloride Salt Formation

If the esterification is performed under conditions that do not directly yield the hydrochloride salt, or if further purification of the free base is necessary, the salt can be formed in a subsequent step.

-

Dissolution: Dissolve the purified Methyl azepane-4-carboxylate free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether), until precipitation is complete.[11]

-

Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound as a stable, crystalline solid. The use of the hydrochloride salt enhances stability and improves solubility in aqueous media.[12]

Quantitative Data Summary

| Pathway | Key Intermediate | Typical Yield (Ring Formation) | Key Reagents |

| I: Catalytic Hydrogenation | Azepane-4-carboxylic Acid | Good to Excellent | PtO₂, H₂, Acetic Acid |

| II: Dieckmann Condensation | N-Protected Azepan-4-one | Moderate to Good | NaH or KOt-Bu |

| III: Ring Expansion | N-Boc-azepan-4-one | Moderate (after separation) | NaN₃, H₂SO₄ |

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own merits and challenges. The choice of a particular route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the need for specific substitution patterns on the azepane ring. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable building block, enabling further exploration of the chemical space of azepane-containing molecules in drug discovery and development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pianetachimica.it [pianetachimica.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

The Strategic Utility of Methyl Azepane-4-carboxylate Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Azepane Scaffold - A Privileged Motif in Medicinal Chemistry

The seven-membered saturated nitrogen heterocycle, azepane, has emerged as a cornerstone in the design of novel therapeutics. Its inherent three-dimensionality and conformational flexibility allow for the exploration of previously inaccessible chemical space, offering a distinct advantage in the pursuit of potent and selective drug candidates.[1][2] Over 20 FDA-approved drugs feature the azepane core, underscoring its therapeutic relevance across a spectrum of diseases, including cancer, diabetes, and viral infections.[1][2] Methyl azepane-4-carboxylate hydrochloride (CAS Number: 1383132-15-7), a key functionalized derivative, represents a versatile building block for the synthesis of complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and strategic application in drug discovery, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective utilization in multi-step syntheses.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are derived from computational models, they provide a valuable starting point for experimental design.

| Property | Value | Source |

| CAS Number | 1383132-15-7 | Multiple Chemical Suppliers[3] |

| Molecular Formula | C₈H₁₆ClNO₂ | PubChem[4] |

| Molecular Weight | 193.67 g/mol | PubChem[4] |

| Predicted XLogP | 0.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Appearance | White to off-white solid (typical) | Supplier Information |

| Solubility | Soluble in water, methanol | General knowledge of hydrochloride salts |

| pKa (predicted) | ~9.5 (for the azepane nitrogen) | ChemAxon (predicted) |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of the Azepane Core: A Plausible and Efficient Route

The proposed synthesis begins with a suitably protected amino-pimelate derivative, which undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester. Subsequent decarboxylation, reduction of the ketone, and deprotection/salification yield the target molecule.

Figure 1: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Dieckmann Condensation

-

To a solution of the N-protected amino-pimelate diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected 4-oxoazepane-3-carboxylate.

Step 2: Decarboxylation

-

Dissolve the crude product from Step 1 in a mixture of acetic acid and concentrated hydrochloric acid.

-

Heat the mixture to 100 °C for 8-12 hours.

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to give the N-protected azepan-4-one.

Step 3: Conversion to the 4-Carboxylate This step can be achieved through various synthetic transformations. One plausible route involves the formation of a cyanohydrin followed by hydrolysis and esterification.

Step 4: Deprotection and Salification

-

Dissolve the N-protected methyl azepane-4-carboxylate in methanol.

-

Bubble dry hydrogen chloride gas through the solution at 0 °C for 15 minutes, or add a solution of HCl in methanol.

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to yield this compound as a solid.

Application in Targeted Protein Degradation: The Rise of PROTACs

A primary and highly significant application of this compound is as a versatile building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This technology has the potential to address previously "undruggable" targets.

The azepane moiety often serves as a component of the linker that connects the target protein-binding ligand ("warhead") to the E3 ligase-binding ligand. The conformational flexibility of the azepane ring can be advantageous in achieving the optimal orientation for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.

Illustrative Synthesis of a PROTAC Linker

The secondary amine of this compound can be readily functionalized, for example, through amide bond formation or reductive amination, to incorporate it into a growing linker chain. The methyl ester provides a handle for subsequent amide coupling with an amine-functionalized E3 ligase ligand.

References

- 1. rsc.org [rsc.org]

- 2. organicreactions.org [organicreactions.org]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C8H16ClNO2 | CID 71307696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

Molecular structure and formula of Methyl azepane-4-carboxylate hydrochloride (C8H16ClNO2).

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl azepane-4-carboxylate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and the analytical techniques pivotal for its characterization. The significance of the azepane scaffold in contemporary drug development will also be discussed, offering insights into the potential applications of this molecule.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[1][2] This has led to the incorporation of the azepane motif into a multitude of biologically active compounds, including several FDA-approved drugs.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system-modulating effects.[1][2] this compound, as a functionalized azepane derivative, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C8H16ClNO2, corresponding to a molecular weight of 193.67 g/mol . The structure consists of a central azepane ring with a methyl carboxylate group at the 4-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for pharmaceutical development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16ClNO2 | PubChem |

| Molecular Weight | 193.67 g/mol | PubChem |

| CAS Number | 1383132-15-7 | Chemical Supplier |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents (predicted) | General Knowledge |

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis of this compound: A Plausible Pathway

A potential two-step synthesis is outlined below:

Step 1: Synthesis of Azepane-4-carboxylic acid

This precursor can be synthesized through various methods, with one common approach being the ring expansion of a suitable piperidine derivative or the cyclization of an appropriate linear precursor.

Step 2: Fischer Esterification

The synthesized or commercially available azepane-4-carboxylic acid can then be subjected to a Fischer esterification reaction. This acid-catalyzed reaction with methanol will yield the desired methyl ester. The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative):

-

Esterification: To a solution of azepane-4-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction mixture is heated to reflux and monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a mild base and extracted with an organic solvent.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude methyl azepane-4-carboxylate. Further purification can be achieved through column chromatography.

-

Salt Formation: The purified ester is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Structural Elucidation and Characterization

A suite of analytical techniques is essential for the unambiguous confirmation of the molecular structure and purity of this compound. The following sections detail the expected outcomes from key spectroscopic methods, drawing parallels with the closely related and well-characterized analog, methyl piperidine-4-carboxylate hydrochloride, where specific data for the target molecule is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of this compound.

¹H NMR Spectroscopy (Expected):

Based on the structure, the following proton signals are anticipated. The chemical shifts are predicted based on known values for similar structural motifs.

-

-OCH₃ (singlet, 3H): A sharp singlet integrating to three protons is expected for the methyl group of the ester, likely in the region of 3.6-3.8 ppm.

-

Azepane Ring Protons (multiplets, 12H): The twelve protons on the azepane ring would appear as a series of complex multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom would be deshielded and appear further downfield.

-

N-H Protons (broad singlet, 2H): In the hydrochloride salt, the nitrogen atom is protonated, and these protons would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be solvent-dependent.

¹³C NMR Spectroscopy (Expected):

The proton-decoupled ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms.

-

C=O (carbonyl): The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm.

-

-OCH₃ (methyl): The methyl carbon of the ester would appear around 50-55 ppm.

-

Azepane Ring Carbons: The six carbons of the azepane ring would give rise to signals in the aliphatic region, typically between 20 and 60 ppm. The carbons adjacent to the nitrogen atom will be shifted further downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound, Electrospray Ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak would correspond to the free base (after loss of HCl), [M+H]⁺, at m/z 158.1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (amine salt) | Stretching | 3200-2800 (broad) |

| C-H (aliphatic) | Stretching | 2950-2850 |

| C=O (ester) | Stretching | ~1735 |

| C-O (ester) | Stretching | 1300-1000 |

The broad absorption in the high-frequency region is characteristic of the N-H stretching in an amine salt. The strong, sharp peak around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in the public domain, its structural features make it a highly valuable starting material and intermediate in drug discovery programs.

The presence of a secondary amine in the azepane ring provides a reactive handle for further functionalization. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The methyl ester group can also be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, such as amides or other esters.

Given the diverse biological activities of azepane-containing molecules, derivatives of this compound could be investigated as potential therapeutic agents in areas such as:

-

Oncology: As scaffolds for the development of novel anticancer agents.[1]

-

Infectious Diseases: As starting points for the synthesis of new antibacterial and antiviral compounds.[1]

-

Central Nervous System (CNS) Disorders: The azepane core is present in several CNS-active drugs, and derivatives could be explored for conditions like Alzheimer's disease or as anticonvulsants.[1]

Conclusion

This compound is a heterocyclic compound with a molecular structure that holds significant promise for medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic strategy, and the key analytical methods for its characterization. The inherent versatility of the azepane scaffold, coupled with the reactive handles present in this molecule, makes it a valuable tool for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the quest for new and improved medicines.

References

A Technical Guide to the Synthetic Diversification of Methyl azepane-4-carboxylate hydrochloride for Drug Discovery

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer a unique platform for the exploration of chemical space in drug discovery. Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including antidiabetic, anticancer, and antiviral properties, and are integral components of several FDA-approved drugs. Methyl azepane-4-carboxylate hydrochloride serves as a versatile and readily available starting material for the synthesis of a diverse library of novel chemical entities. This guide provides an in-depth exploration of the potential derivatives of this core scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Scaffold and Key Reaction Sites

This compound presents two primary sites for chemical modification: the secondary amine of the azepane ring and the methyl ester at the C4 position. The hydrochloride salt form necessitates a neutralization step, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions.